Mespirenone

Description

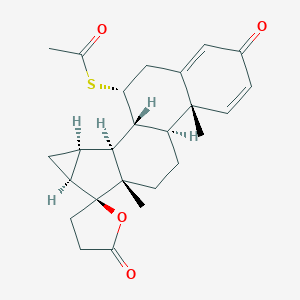

Structure

3D Structure

Properties

IUPAC Name |

S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHJTSJQUQZOLJ-ISIDMKFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868989 |

Source

|

| Record name | Mespirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87952-98-5 |

Source

|

| Record name | Mespirenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087952985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mespirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E91TME2I23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of Mespirenone

Abstract

Mespirenone is a potent, non-selective steroidal aldosterone antagonist, structurally analogous to spironolactone.[1] Functioning as a prodrug, it undergoes metabolic activation to reveal its therapeutic effects, primarily through active metabolites containing a 7α-thiomethyl group.[1] This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It outlines a plausible and scientifically grounded synthetic pathway to this compound, leveraging established principles of steroid chemistry. Furthermore, it details the critical analytical techniques required for its unambiguous structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each section integrates theoretical justification with detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.

Introduction: this compound in the Landscape of Aldosterone Antagonists

Aldosterone antagonists are a critical class of therapeutics used in the management of hypertension, heart failure, and other conditions linked to hyperaldosteronism.[2] Spironolactone, the first clinically used aldosterone antagonist, revolutionized treatment but is associated with side effects due to its affinity for androgen and progesterone receptors.[3] This prompted the development of second and third-generation antagonists with improved selectivity and metabolic profiles.

This compound (7α-acetylthio-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) emerges from this lineage as a potent antagonist structurally similar to spironolactone.[1][3] A key feature is its nature as a prodrug; after administration, it is metabolized into active forms, notably a 7α-thiomethyl derivative, which contributes significantly to its pharmacological effect.[1] This guide focuses on the chemical synthesis and rigorous structural elucidation of the parent compound, this compound.

Part I: A Proposed Synthetic Route to this compound

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex this compound structure into more accessible starting materials. The analysis hinges on three key disconnections:

-

7α-Thioacetylation: The 7α-acetylthio group can be installed via a conjugate addition of thioacetic acid to a 4,6-dien-3-one steroidal system. This is a well-established reaction in steroid chemistry.

-

C-17 Spirolactone Formation: The γ-lactone ring is typically constructed from a 17-keto steroid precursor through reactions involving ethynylation followed by carboxylation and cyclization.[7]

-

15β,16β-Methylene Group: This cyclopropane ring can be introduced via a Simmons-Smith or similar cyclopropanation reaction on a Δ¹⁵ double bond.

This leads back to a common steroidal starting material such as Canrenone , which already contains the requisite C-17 spirolactone and the Δ⁴,⁶-dienone system necessary for the final thioacetylation step.

Caption: Retrosynthetic pathway for this compound.

Key Synthetic Transformations

The forward synthesis starts from Canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone).

Step 1: 7α-Thioacetylation of Canrenone to Yield this compound

The critical step is the 1,6-conjugate addition of thioacetic acid to the Δ⁴,⁶-dienone system of Canrenone. This reaction is highly stereoselective, yielding the desired 7α-epimer. The choice of a Lewis acid catalyst can be crucial for promoting the reaction and ensuring high regioselectivity and stereoselectivity.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for analogous compounds.[6]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Canrenone (1 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add freshly distilled thioacetic acid (1.5 equivalents) to the dropping funnel.

-

Reaction Execution: Cool the flask to 0°C in an ice bath. Add the thioacetic acid dropwise to the stirred solution over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate), visualizing with a UV lamp and potassium permanganate stain. The disappearance of the Canrenone spot and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound. The product can be further purified by recrystallization from a suitable solvent system like methanol or ethyl acetate/hexane.[6][8]

| Parameter | Condition | Rationale |

| Starting Material | Canrenone | Contains the necessary Δ⁴,⁶-dienone and C-17 spirolactone moieties. |

| Reagent | Thioacetic Acid | Serves as the nucleophilic sulfur source for the 1,6-conjugate addition. |

| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants without interfering with the reaction. |

| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic reaction; RT allows for completion. |

| Reaction Time | 4-6 hours | Typical duration for similar thio-Michael additions.[6] |

| Purification | Chromatography | Standard method for separating the product from unreacted starting material and byproducts. |

Part II: Structural Characterization of this compound

Unambiguous confirmation of the synthesized molecule's structure is paramount. A multi-technique approach is employed, with each method providing complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton, the stereochemistry, and the position of functional groups.

Based on the structure of this compound and published data for spironolactone and its derivatives, the following key chemical shifts are predicted.[9][10][11][12]

| Proton (¹H) Assignment | Predicted δ (ppm) | Multiplicity | Key Correlation (HMBC) |

| H-4 (vinyl) | ~5.8-6.0 | s | C-3, C-5, C-10 |

| H-7 (axial) | ~3.8-4.0 | t | Thioester C=O, C-5, C-8 |

| C19-H₃ (methyl) | ~1.2-1.3 | s | C-1, C-5, C-9, C-10 |

| C18-H₃ (methyl) | ~0.9-1.0 | s | C-12, C-13, C-14, C-17 |

| Thioester -CH₃ | ~2.3-2.4 | s | Thioester C=O |

| Carbon (¹³C) Assignment | Predicted δ (ppm) | Rationale |

| C-3 (ketone) | ~198-200 | α,β-unsaturated ketone.[10] |

| Thioester C=O | ~194-196 | Thioester carbonyl carbon. |

| C-21 (lactone C=O) | ~175-177 | Spirolactone carbonyl.[10] |

| C-5 (alkene) | ~165-170 | Quaternary alkene carbon. |

| C-4 (alkene) | ~123-125 | Vinylic CH carbon. |

| C-17 (spiro center) | ~90-95 | Spirocyclic quaternary carbon. |

| C-7 (thio-substituted) | ~45-50 | Aliphatic carbon bonded to sulfur. |

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton couplings and carbon-proton long-range correlations, respectively. This is crucial for assigning all signals definitively.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.[14] High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) is preferred for its soft ionization, which helps in observing the molecular ion.[15]

-

Molecular Ion: The calculated exact mass of this compound (C₂₄H₃₂O₄S) is 416.2021. In positive ion mode ESI-MS, the expected ion would be [M+H]⁺ at m/z 417.2094 or the sodium adduct [M+Na]⁺ at m/z 439.1913.

-

Key Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A primary loss would be the thioacetic acid moiety (-CH₃COSH, 76 Da), a common fragmentation for thioacetate esters. Cleavage of the spirolactone ring is also a characteristic fragmentation pathway for this class of steroids.[14][16][17]

Sources

- 1. Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldosterone antagonists. 1. Synthesis and activities of 6 beta,7 beta:15 beta,16 beta-dimethylene steroidal spirolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 7. CN104327150A - Synthesis method of spironolactone intermediate canrenone - Google Patents [patents.google.com]

- 8. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents [patents.google.com]

- 9. Carbon-13 nuclear magnetic resonance studies of spironolactone and several related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Electron impact and chemical ionization mass spectrometry of steroidal spirolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Determination and Occurrence of Mineralocorticoids in Taihu Lake of China [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Mespirenone and the Renin-Angiotensin-Aldosterone System: A Case Study in the Evolution of Mineralocorticoid Receptor Antagonism

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular and renal homeostasis, and its dysregulation is a key driver in the pathophysiology of hypertension, heart failure, and chronic kidney disease. The mineralocorticoid receptor (MR), activated by aldosterone, represents a critical terminal node of this pathway, mediating downstream effects of inflammation, fibrosis, and sodium/water retention. Consequently, antagonism of the MR has emerged as a powerful therapeutic strategy. This technical guide provides an in-depth exploration of Mespirenone, a potent steroidal MR antagonist, positioning it as a pivotal case study in the historical and scientific evolution of this drug class. While this compound's development was discontinued, its pharmacological profile offers valuable insights that have informed the trajectory of MRA research, culminating in the development of modern non-steroidal agents. We will dissect its mechanism of action, compare its properties to first-generation and contemporary MRAs, and provide detailed experimental protocols for evaluating such compounds, offering a comprehensive resource for professionals in cardiorenal drug development.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Central Role of the Mineralocorticoid Receptor

The RAAS is a complex hormonal cascade that meticulously regulates blood pressure, fluid volume, and electrolyte balance.[1][2] The system is initiated by the release of renin from the kidneys in response to reduced renal blood flow.[3] Renin cleaves angiotensinogen to form angiotensin I, which is subsequently converted to the highly active angiotensin II by the angiotensin-converting enzyme (ACE).[3][4]

Angiotensin II exerts multiple effects, including potent vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex.[1][3] Aldosterone then travels to target tissues, most notably the distal nephron of the kidney, where it binds to the cytoplasmic mineralocorticoid receptor (MR).[5] This binding event triggers a conformational change in the MR, leading to its translocation into the nucleus. Inside the nucleus, the aldosterone-MR complex acts as a transcription factor, upregulating the expression of specific genes, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[5] The ultimate physiological outcomes are increased sodium and water reabsorption and potassium excretion, leading to an expansion of extracellular fluid volume and an increase in blood pressure.[2][3]

Pathophysiological overactivation of the MR, however, leads to detrimental effects beyond simple fluid retention, including inflammation, fibrosis, and tissue remodeling in the heart, vasculature, and kidneys.[6][7] This makes the MR a prime therapeutic target for mitigating cardiorenal disease progression.[8][9]

This compound: A Potent Second-Generation Steroidal MR Antagonist

This compound (developmental code: ZK-94679) is a steroidal antimineralocorticoid belonging to the spirolactone family, which also includes the first-in-class MRA, spironolactone.[10] Developed by Schering AG, this compound reached Phase II clinical trials before its discontinuation in 1989.[10] Despite not reaching the market, its unique pharmacological properties represent a significant step in the effort to create more potent and selective MRAs.

Pharmacodynamic Profile

This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor. Animal studies demonstrated that it is approximately 3.3 times more potent as an antimineralocorticoid than spironolactone.[10] This enhanced potency was a key objective in second-generation MRA development.

However, like its predecessor spironolactone, this compound's steroidal structure resulted in activity at other steroid hormone receptors. It exhibits progestogenic and antigonadotropic effects that are 2- to 3-fold more potent than those of spironolactone.[10] Conversely, its antiandrogenic activity, a source of significant side effects like gynecomastia with spironolactone, was markedly weaker, though still present.[10][11]

Uniquely, this compound was also identified as a potent and specific inhibitor of 18-hydroxylase, an enzyme critical for the synthesis of aldosterone.[10] This dual mechanism—blocking both the receptor and the production of its ligand—represented an intriguing, though complex, therapeutic approach.

Pharmacokinetic Characteristics

Pharmacokinetic studies in animal models revealed that this compound is a prodrug.[12] Following administration, it has a short half-life and is rapidly metabolized, with the unchanged compound being undetectable after oral dosing.[12] A key active metabolite, the 7α-thiomethyl derivative, was identified as having marked anti-aldosterone activity and a longer plasma half-life, contributing significantly to the drug's overall pharmacological effect.[12]

Mechanism of Action in the RAAS Pathway

This compound's regulation of the RAAS occurs at the terminal step. By competitively binding to the mineralocorticoid receptor, it prevents aldosterone from docking and initiating the downstream signaling cascade. This blockade inhibits the transcription of aldosterone-responsive genes, thereby reducing sodium and water reabsorption in the kidneys. The result is a diuretic and natriuretic effect, which contributes to a lowering of blood pressure.

Caption: this compound's mechanism of action within the RAAS pathway.

Preclinical Efficacy in Hypertension

The therapeutic potential of this compound was demonstrated in a preclinical model of aldosterone-induced hypertension.[13] In this study, uninephrectomized rats given aldosterone and a high-salt diet developed significant hypertension. Co-administration of this compound with aldosterone dose-dependently prevented this rise in blood pressure, returning it to near-normal levels without adverse effects on body or organ weights noted on microscopic examination.[13]

| Treatment Group | Initial Systolic Blood Pressure (SBP) (mmHg) | Final Systolic Blood Pressure (SBP) (mmHg) | Change in SBP (mmHg) |

| Control | ~114 | ~118 | +4 |

| Aldosterone Alone | ~114 | 162 ± 4 | +48 |

| This compound (1 mg) Alone | ~114 | ~116 | +2 |

| Aldosterone + this compound (500 µg) | ~114 | ~135 | +21 |

| Aldosterone + this compound (1 mg) | ~114 | ~120 | +6 |

| Data synthesized from the study by Gomez-Sanchez et al. (1991).[13] Values are approximate for illustrative purposes. |

The Modern Context: Rise of Non-Steroidal MRAs

The challenges faced by steroidal MRAs like spironolactone and this compound—namely off-target hormonal effects and the risk of hyperkalemia—drove the search for a new class of antagonists.[11][14] This led to the development of non-steroidal MRAs, such as finerenone and esaxerenone.[8][9] These agents possess a different chemical scaffold, which confers several advantages:

-

High Selectivity: They have a high affinity for the MR but negligible affinity for androgen, progesterone, and glucocorticoid receptors, thus avoiding the hormonal side effects of steroidal MRAs.[15][16]

-

Different Binding Mode: They are bulky antagonists that induce a specific receptor conformation, inhibiting the recruitment of transcriptional co-regulators, which may contribute to their potent anti-inflammatory and anti-fibrotic effects.[6][9]

-

Balanced Distribution: Unlike spironolactone which concentrates in the kidneys, finerenone distributes more evenly between the heart and kidneys, potentially offering more balanced organ protection.[6][16]

Large-scale clinical trials have demonstrated that finerenone reduces the risk of chronic kidney disease progression and cardiovascular events in patients with type 2 diabetes.[8][17][18] These successes underscore the value of continued innovation in MRA design, building on the lessons learned from earlier agents like this compound.

Methodologies for Evaluating Mineralocorticoid Receptor Antagonists

For drug development professionals, rigorous and reproducible assays are critical for characterizing novel MRA candidates. Below are standardized protocols for in vitro and in vivo evaluation.

Experimental Protocol: In Vitro MR Competitive Binding Assay

This protocol determines a compound's affinity for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To calculate the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound (e.g., this compound) for the human mineralocorticoid receptor.

Materials:

-

Recombinant human MR protein.

-

Radioligand: [³H]-Aldosterone.

-

Test compounds (this compound, Spironolactone as control).

-

Non-specific binding control: High concentration of unlabeled aldosterone.

-

Assay buffer (e.g., Tris-HCl, EDTA, glycerol).

-

Scintillation vials and scintillation cocktail.

-

Microplate reader or liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: Serially dilute the test compound and control compound to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Aldosterone, and the recombinant MR protein in each well.

-

Addition of Compounds:

-

To test wells, add the various dilutions of the test compound.

-

To control wells, add the various dilutions of the reference compound (Spironolactone).

-

To "total binding" wells, add only buffer.

-

To "non-specific binding" wells, add a saturating concentration of unlabeled aldosterone.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Separate the bound from free radioligand. This is typically done by rapid filtration through a glass fiber filter mat, which traps the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: In Vivo Aldosterone-Induced Hypertension Model

This protocol outlines an in vivo model to assess a compound's ability to prevent or reverse hypertension caused by chronic aldosterone infusion.

Sources

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. academic.oup.com [academic.oup.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Effectiveness of nonsteroidal mineralocorticoid receptor antagonists in patients with diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-steroidal mineralocorticoid receptor antagonists in cardiorenal disease. | Semantic Scholar [semanticscholar.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Nonsteroidal Mineralocorticoid-Receptor-Antagonist Finerenone in Cardiorenal Medicine: A State-of-the-Art Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. Nonsteroidal Mineralocorticoid Receptor Antagonist (Finerenone) in Cardiorenal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Finerenone: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist [mdpi.com]

Mespirenone (ZK-94679): A Technical Guide to its Discovery and Development

Abstract

Mespirenone (ZK-94679), a potent steroidal mineralocorticoid receptor antagonist, emerged from the rigorous drug discovery programs of the 1980s aimed at developing a successor to spironolactone with an improved therapeutic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this compound. We will delve into the scientific rationale that guided its design, its mechanism of action, and its pharmacological profile. Furthermore, this guide will explore the preclinical and clinical evaluation of this compound, culminating in an analysis of the factors that led to the discontinuation of its development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising, yet ultimately unmarketed, therapeutic agent.

Introduction: The Quest for a Superior Aldosterone Antagonist

The clinical utility of spironolactone, the first mineralocorticoid receptor (MR) antagonist, was well-established in the treatment of conditions characterized by excessive aldosterone activity, such as hypertension and heart failure.[1][2][3] However, its therapeutic use was often limited by a range of endocrine side effects, primarily stemming from its affinity for androgen and progesterone receptors.[1][4] This "off-target" activity could lead to gynecomastia, impotence in males, and menstrual irregularities in females, significantly impacting patient compliance.[1][4]

This clinical need spurred the search for second-generation MR antagonists with enhanced selectivity and potency. The primary objective was to dissociate the desired antimineralocorticoid effects from the undesirable hormonal side effects. It was within this competitive landscape that Schering AG (now Bayer) initiated a research program that would ultimately yield this compound (ZK-94679).

The Discovery of this compound: A Structure-Activity Relationship-Guided Approach

The development of this compound was a testament to the power of medicinal chemistry and the systematic exploration of the structure-activity relationships (SAR) of steroidal spirolactones. The core strategy revolved around modifying the spironolactone scaffold to enhance MR affinity and reduce interactions with other steroid receptors.

Chemical Genesis: The 15,16-Methylene-17-Spirolactone Scaffold

This compound is chemically known as Δ¹-15β,16β-methylenespironolactone.[5] Its defining structural feature is the introduction of a 15,16-methylene bridge on the D-ring of the steroid nucleus. This modification was found to significantly enhance antimineralocorticoid activity.[6] The synthesis of this class of compounds, the steroidal 15,16-methylene 17-spirolactones, was a key focus of research aimed at discovering novel progestogens and antimineralocorticoids.[7]

The rationale behind this modification was to introduce conformational rigidity and alter the electronic environment of the spirolactone moiety, thereby optimizing its interaction with the mineralocorticoid receptor. Researchers at Schering AG synthesized and evaluated a series of these compounds, leading to the identification of this compound as a lead candidate.[7]

Synthesis of this compound (ZK-94679): A Generalized Approach

While a detailed, step-by-step protocol for the industrial synthesis of this compound is not publicly available, the general synthetic strategy for 15,16-methylene 17-spirolactones has been described in the scientific literature.[6][7] The synthesis would typically involve a multi-step process starting from a suitable steroid precursor.

A representative, generalized synthetic workflow is outlined below:

Caption: Dual mechanism of action of this compound.

Preclinical and Clinical Development

This compound underwent a comprehensive preclinical evaluation to characterize its efficacy, safety, and pharmacokinetic profile. These studies provided the foundational data for its progression into clinical trials.

Preclinical Pharmacology

In vivo studies in animal models of aldosterone-induced hypertension confirmed the potent antimineralocorticoid effects of this compound. For instance, in uninephrectomized, saline-drinking rats treated with aldosterone, this compound effectively prevented the development of hypertension in a dose-dependent manner.

Pharmacokinetic studies in rats and cynomolgus monkeys revealed that this compound is a prodrug. Following oral administration, the unchanged compound was not detectable in plasma, indicating rapid and extensive metabolism. The primary metabolites retained the 7α-sulfur substituent and were found to be active, contributing significantly to the overall pharmacological effect of this compound. One of the major active metabolites, a 7α-thiomethyl derivative, exhibited a prolonged half-life in rat plasma.

Clinical Development and Discontinuation

This compound advanced into clinical development and reached Phase II clinical trials. [5]These trials are designed to evaluate the efficacy and safety of a new drug in a patient population and to determine the optimal dosing regimen. Unfortunately, detailed results from these Phase II studies are not publicly available.

The development of this compound was discontinued in 1989. [5]The precise reasons for this decision have not been officially disclosed by Schering AG. However, it is plausible that a combination of factors contributed to this outcome. The persistent progestational and antiandrogenic side effects, although potentially reduced compared to spironolactone, may have been deemed unacceptable for a drug intended for long-term use in a broad patient population. Additionally, the complex pharmacokinetic profile of a prodrug with active metabolites could have presented challenges for predictable dosing and raised concerns about inter-individual variability. The emergence of other, more selective mineralocorticoid receptor antagonists in the development pipelines of competitor companies may have also influenced the decision.

Conclusion and Future Perspectives

This compound (ZK-94679) represents a significant chapter in the history of mineralocorticoid receptor antagonist development. Its discovery showcased the potential of rational drug design to improve upon existing therapies. The introduction of the 15,16-methylene group was a notable achievement in enhancing antimineralocorticoid potency.

Ultimately, the story of this compound serves as a valuable case study in the multifaceted challenges of drug development. While it demonstrated promising preclinical activity, the inability to completely separate its desired antimineralocorticoid effects from its hormonal side effects likely proved to be its Achilles' heel. The journey of this compound underscores the high bar for safety and tolerability in modern drug development and highlights the continuous search for ever more selective and effective therapeutic agents. The lessons learned from the this compound program have undoubtedly informed the successful development of newer generations of non-steroidal mineralocorticoid receptor antagonists that have recently entered the clinical arena.

References

-

Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. (1991). American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Aldosterone antagonists. 4. Synthesis and activities of steroidal 6,6-ethylene-15,16-methylene 17-spirolactones. (1987). Journal of Medicinal Chemistry. [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Aldosterone Antagonists. 3. Synthesis and Activities of Steroidal 7 alpha-(alkoxycarbonyl)-15,16-methylene Spirolactones. (1985). Journal of Medicinal Chemistry. [Link]

-

Aldosterone antagonists. 4. Synthesis and activities of steroidal 6,6-ethylene-15,16-methylene 17-spirolactones. (1987). Journal of Medicinal Chemistry. [Link]

-

30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. (2017). Journal of Endocrinology. [Link]

-

Aldosterone antagonists. 3. Synthesis and activities of steroidal 7.alpha.-(alkoxycarbonyl)-15,16-methylene spirolactones. (1985). Journal of Medicinal Chemistry. [Link]

-

Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases. (2018). Molecules. [Link]

-

Mineralocorticoid receptor antagonist. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Mineralocorticoid receptor antagonists (MRA), aldosterone blockers. (n.d.). Medical Pathway. [Link]

-

Popular Mineralocorticoid Receptor Antagonists List, Drug Prices and Medication Information. (n.d.). GoodRx. [Link]

Sources

- 1. Short report of a phase II trial of nintedanib in recurrent malignant pleural mesothelioma (MPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SciClone Pharmaceuticals, Inc. And Sigma-Tau Announce Positive Interim Survival Data From Large Phase 2 Malignant Melanoma Trial - BioSpace [biospace.com]

- 3. Quantitative pharmacokinetic/pharmacodynamic analyses suggest that the 129/SVE mouse is a suitable preclinical pharmacology model for identifying small-molecule γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and other 15,16-methylene-17-spirolactones, a new type of steroidal aldosterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The electronic and serotonin receptor binding affinity properties of N,N-dimethyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Mespirenone's Modulatory Impact on 18-Hydroxylase Enzyme Kinetics: An In-Depth Technical Guide

This technical guide provides a comprehensive exploration of the intricate relationship between Mespirenone, a potent mineralocorticoid receptor antagonist, and the enzymatic kinetics of 18-hydroxylase (aldosterone synthase, CYP11B2). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of this compound's action and its consequential effects on the renin-angiotensin-aldosterone system (RAAS), with a specific focus on the terminal enzyme responsible for aldosterone synthesis.

Introduction: The Critical Role of 18-Hydroxylase in the Renin-Angiotensin-Aldosterone System

The renin-angiotensin-aldosterone system (RAAS) is a pivotal hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] A key effector molecule in this system is aldosterone, a potent mineralocorticoid hormone synthesized in the zona glomerulosa of the adrenal cortex.[3][4] The production of aldosterone is a multi-step process, with the final and rate-limiting steps being catalyzed by the mitochondrial enzyme, 18-hydroxylase, also known as aldosterone synthase or CYP11B2.[3][5]

CYP11B2 is a member of the cytochrome P450 superfamily and is responsible for the conversion of 11-deoxycorticosterone to aldosterone through a series of three sequential oxidation reactions: 11β-hydroxylation, 18-hydroxylation, and 18-oxidation.[3][5][6] The dysregulation of aldosterone production, often linked to aberrant CYP11B2 activity, is a significant contributor to the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease.[7][8] Consequently, targeting the RAAS, and specifically aldosterone synthesis and signaling, has become a cornerstone of modern pharmacotherapy for these conditions.

This compound: A Profile of a Mineralocorticoid Receptor Antagonist

This compound is a non-steroidal mineralocorticoid receptor (MR) antagonist.[9][10][11] Its primary mechanism of action is to competitively block the binding of aldosterone to the mineralocorticoid receptor, thereby inhibiting the downstream signaling pathways that lead to sodium and water retention, and potassium excretion.[10][12] Studies have demonstrated the in vivo efficacy of this compound in preventing aldosterone-induced hypertension.[12] As a prodrug, this compound is metabolized to an active form that exerts a marked anti-aldosterone effect.[13]

It is crucial to distinguish this compound's mechanism from that of aldosterone synthase inhibitors, which directly target and inhibit the enzymatic activity of CYP11B2.[4][14] While both classes of drugs ultimately mitigate the deleterious effects of aldosterone, their points of intervention within the RAAS are distinct. This guide will explore the hypothesis that by blocking the mineralocorticoid receptor, this compound can indirectly modulate the kinetics of 18-hydroxylase through feedback mechanisms within the RAAS.

The Enzyme Kinetics of 18-Hydroxylase (CYP11B2)

Understanding the kinetic profile of CYP11B2 is fundamental to appreciating the potential impact of pharmacological interventions. The enzyme exhibits complex kinetics, with the ability to process its substrate, 11-deoxycorticosterone, through a series of reactions without releasing the intermediate products, a phenomenon known as a processive mechanism.[3][5]

Key Kinetic Parameters:

| Parameter | Description | Significance in Aldosterone Synthesis |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate. | A lower Km for 11-deoxycorticosterone indicates a higher affinity of CYP11B2 for its initial substrate, facilitating the initiation of the aldosterone synthesis cascade.[15][16] |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. | Vmax reflects the catalytic efficiency of the enzyme. Factors that alter the Vmax of CYP11B2 directly impact the overall rate of aldosterone production.[16] |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | kcat provides a measure of the intrinsic catalytic activity of the enzyme. |

| kcat/Km (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme, taking into account both substrate binding and catalysis. | This parameter is a useful metric for comparing the efficiency of the enzyme under different physiological or pharmacological conditions. |

Proposed Indirect Effects of this compound on 18-Hydroxylase Kinetics

While this compound does not directly inhibit CYP11B2, its action as a mineralocorticoid receptor antagonist can initiate a cascade of physiological responses that may indirectly influence the enzyme's kinetics. This modulation is likely mediated through the intricate feedback loops that govern the RAAS.

Feedback Mechanisms and Potential for Enzyme Upregulation

The blockade of mineralocorticoid receptors by this compound can lead to a compensatory increase in renin and angiotensin II levels.[1][17] Angiotensin II is a primary secretagogue of aldosterone and also a potent stimulator of CYP11B2 gene expression.[18] This could potentially lead to an increase in the synthesis of the 18-hydroxylase enzyme.

An increase in the concentration of CYP11B2 would manifest as an increase in the Vmax of the aldosterone synthesis pathway, as the maximum reaction rate is directly proportional to the enzyme concentration. This would be a key area of investigation in preclinical models treated with this compound.

Alterations in Substrate Availability

The RAAS is a tightly regulated system, and perturbations at one point can lead to changes in the concentrations of various intermediates. While this compound's primary action is downstream of aldosterone synthesis, the complex interplay of hormones could potentially lead to subtle changes in the adrenal microenvironment, which may influence the availability of the substrate, 11-deoxycorticosterone, to the active site of CYP11B2.

Experimental Protocols for Investigating the Indirect Effects of this compound on 18-Hydroxylase

To empirically test the hypothesis of this compound's indirect effects on 18-hydroxylase kinetics, a series of well-controlled in vitro and in vivo experiments are necessary.

In Vitro Cellular Assay Protocol

This protocol utilizes a human adrenal cell line to assess the impact of this compound on CYP11B2 expression and activity.

Objective: To determine if this compound treatment alters the expression and catalytic activity of 18-hydroxylase in a cellular model.

Methodology:

-

Cell Culture: Culture a suitable human adrenal cell line, such as H295R, which expresses the key steroidogenic enzymes, including CYP11B2.[8]

-

Treatment: Treat the cells with varying concentrations of this compound's active metabolite for a specified duration (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., an angiotensin II receptor blocker).

-

Enzyme Expression Analysis:

-

Quantitative PCR (qPCR): Isolate total RNA from the treated cells and perform qPCR to quantify the mRNA expression levels of the CYP11B2 gene.

-

Western Blotting: Isolate total protein and perform Western blotting using a specific antibody against CYP11B2 to determine the protein expression levels.

-

-

Enzyme Activity Assay:

-

Incubate the treated cells with a known concentration of the substrate, 11-deoxycorticosterone.

-

Collect the cell culture supernatant at various time points.

-

Quantify the concentration of aldosterone in the supernatant using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][18]

-

-

Data Analysis:

-

Compare the CYP11B2 mRNA and protein expression levels between the this compound-treated groups and the control groups.

-

Calculate the rate of aldosterone production in each treatment group to assess changes in enzyme activity.

-

In Vivo Animal Model Protocol

This protocol outlines an approach to investigate the effects of this compound on the adrenal glands and RAAS components in a relevant animal model.

Objective: To evaluate the in vivo effects of chronic this compound administration on adrenal CYP11B2 expression and circulating RAAS hormone levels.

Methodology:

-

Animal Model: Utilize a suitable animal model of hypertension, such as spontaneously hypertensive rats (SHR) or a model of aldosterone-induced hypertension.[12]

-

Treatment: Administer this compound or a vehicle control to the animals for a prolonged period (e.g., 4-8 weeks).

-

Sample Collection: At the end of the treatment period, collect blood samples for hormonal analysis and adrenal glands for molecular and histological analysis.

-

Hormonal Analysis: Measure the plasma concentrations of aldosterone, corticosterone, renin, and angiotensin II using validated immunoassays or LC-MS/MS.

-

Adrenal Gland Analysis:

-

Immunohistochemistry: Perform immunohistochemical staining of adrenal tissue sections using an antibody against CYP11B2 to visualize and quantify its expression and localization within the adrenal cortex.

-

Ex Vivo Enzyme Kinetics: Isolate adrenal mitochondria and perform enzyme kinetic studies using 11-deoxycorticosterone as the substrate to determine the Km and Vmax of 18-hydroxylase.

-

-

Data Analysis:

-

Compare the hormonal profiles and adrenal CYP11B2 expression and activity between the this compound-treated and control groups.

-

Visualization of Key Pathways and Workflows

Signaling Pathway of the Renin-Angiotensin-Aldosterone System

Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's effect on 18-hydroxylase in a cellular model.

Conclusion and Future Directions

This compound is an established mineralocorticoid receptor antagonist with proven efficacy in counteracting the effects of aldosterone.[12] While its primary mechanism of action is not the direct inhibition of 18-hydroxylase, this guide has outlined a scientifically plausible hypothesis for its indirect modulation of the enzyme's kinetics through the RAAS feedback loop. The proposed experimental protocols provide a robust framework for investigating these potential indirect effects.

Future research in this area should focus on elucidating the precise molecular mechanisms by which mineralocorticoid receptor blockade translates to changes in CYP11B2 expression and activity. Such studies will not only enhance our understanding of the intricate regulation of the RAAS but also provide valuable insights for the development of novel therapeutic strategies for cardiovascular and renal diseases.

References

-

National Kidney Foundation. (2023, May 15). Non-steroidal MRAs. [Link]

-

Wang, Z., et al. (2025, October 23). Nonsteroidal Versus Steroidal Mineralocorticoid Receptor Antagonists in Heart Failure: Real‐World Evidence From a Multicenter Cohort Study. Journal of the American Heart Association. [Link]

-

Kolkhof, P., et al. (2017). Steroidal and Novel Non-steroidal Mineralocorticoid Receptor Antagonists in Heart Failure and Cardiorenal Diseases: Comparison at Bench and Bedside. PubMed. [Link]

-

Dr. Oracle. (2025, October 31). What are nonsteroidal Mineralocorticoid Receptor Antagonists (MRAs)?[Link]

-

Agarwal, R., et al. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal. [Link]

-

Groves, J. T., et al. (2017). Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone. Journal of Biological Chemistry. [Link]

-

Yurek, D. A., et al. (2014, October 1). Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry. Analytical Biochemistry. [Link]

-

Auchus, R. J., & Duan, S. (2019). Kinetics of intermediate release enhances P450 11B2-catalyzed aldosterone synthesis. Journal of Biological Chemistry. [Link]

-

Wong, S., et al. (1991). Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Sugimoto, T., et al. (2015). Steady-state kinetics of 11β-hydroxylase, 18-hydroxylase, and 11β,18-dihydroxylase activities of CYP11B1 and its mutant. ResearchGate. [Link]

-

Yurek, D. A., et al. (2025, August 7). Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

-

Hildebrand, M., et al. (1987). Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey. Xenobiotica. [Link]

-

Bogman, K., et al. (2017). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension. [Link]

-

Fardella, C. E., et al. (2014). Enzyme kinetics of aldosterone production by ASCE and ASWT in vitro. ResearchGate. [Link]

-

Bernhardt, R. (2025, November 7). The human steroid hydroxylases CYP1B1 and CYP11B2. ResearchGate. [Link]

-

Denner, K., et al. (1996). Effects of 18-hydroxylated steroids on corticosteroid production by human aldosterone synthase and 11beta-hydroxylase. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Unknown Author. (n.d.). EVALUATION OF AN ALDOSTERONE SYNTHASE- TARGETING COMPOUND IN HAC-15 CELLS. [Link]

-

Brown, M. J. (2008). Aldosterone synthase inhibitors in hypertension: current status and future possibilities. Journal of the Renin-Angiotensin-Aldosterone System. [Link]

-

Unknown Author. (2024, August 7). Evaluating the role of aldosterone synthesis on adrenal cell fate. Frontiers in Endocrinology. [Link]

-

Neale, T. (2022, November 16). Novel Aldosterone Synthase Inhibitor Drops BP: Top-line Phase II Results. TCTMD.com. [Link]

-

Tuck, M. L., & Sowers, J. R. (1982). Evidence of adrenal 18-hydroxylase inhibition by metyrapone in man. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Oliver, R., & Brown, M. J. (2025, August 1). Breaking down resistance: novel aldosterone synthase inhibitors in the management of resistant hypertension. Journal of Hypertension. [Link]

-

Zero To Finals. (n.d.). Renin-Angiotensin-Aldosterone System. [Link]

-

Rossi, G. P., et al. (2020). The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism. Frontiers in Endocrinology. [Link]

-

Unknown Author. (2025, August 6). Abstract P233: Inhibition Of Aldosterone Synthesis In Non-human Primates By PB6440, The Novel Highly Selective And Potent CYP11B2 Inhibitor. ResearchGate. [Link]

-

Filippatos, G., et al. (2016). A randomized controlled study of finerenone vs. eplerenone in patients with worsening chronic heart failure and diabetes mellitus and/or chronic kidney disease. European Heart Journal. [Link]

-

Raindi, D., et al. (2022). Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease. Journal of Clinical Medicine. [Link]

-

Järvinen, A., et al. (2007). In vitro release of aldosterone and cortisol in human adrenal adenomas correlates to mRNA expression of steroidogenic enzymes for genes CYP11B2 and CYP17. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Ullrich, A., & Bernhardt, R. (2002). Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Unknown Author. (n.d.). Renin–Angiotensin–Aldosterone System: From History to Practice of a Secular Topic. MDPI. [Link]

-

White, P. C. (2004). Aldosterone secretion: a molecular perspective. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

Sources

- 1. zerotofinals.com [zerotofinals.com]

- 2. Renin–Angiotensin–Aldosterone System: From History to Practice of a Secular Topic [mdpi.com]

- 3. Kinetics of intermediate release enhances P450 11B2-catalyzed aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldosterone secretion: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroidal and Novel Non-steroidal Mineralocorticoid Receptor Antagonists in Heart Failure and Cardiorenal Diseases: Comparison at Bench and Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a high-throughput assay for aldosterone synthase inhibitors using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-steroidal MRAs | National Kidney Foundation [kidney.org]

- 10. droracle.ai [droracle.ai]

- 11. academic.oup.com [academic.oup.com]

- 12. Effect of a new mineralocorticoid antagonist this compound on aldosterone-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and metabolism of this compound, a new aldosterone antagonist, in rat and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Breaking down resistance: novel aldosterone synthase inhibitors in the management of resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Mespirenone in Pharmaceutical Formulations

Abstract

This application note presents a robust, validated, and highly reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mespirenone. This compound, a potent aldosterone antagonist, requires precise and accurate quantification for quality control and formulation development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chromatographic conditions, sample preparation, and a full validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind the selection of each methodological parameter is explained to provide a deeper understanding of the method's development and ensure its successful implementation.

Introduction: The Rationale for a Dedicated this compound Assay

This compound is a steroidal compound with significant therapeutic potential as a selective aldosterone antagonist. Its complex structure necessitates a specific and sensitive analytical method to ensure the quality, potency, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and specificity.[1] The method detailed herein is designed to be readily transferable to quality control laboratories for routine analysis of this compound in bulk drug substances and finished pharmaceutical products.

Foundational Principles: Method Development Strategy

The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of chromatographic separation for steroidal compounds.

Stationary Phase Selection: The Role of C18

A C18 (octadecylsilyl) stationary phase was selected for this method. This is a non-polar stationary phase that is ideal for retaining and separating moderately non-polar molecules like this compound through hydrophobic interactions. The C18 chemistry provides excellent resolution and peak shape for a wide range of steroidal compounds.[2][3]

Mobile Phase Optimization: Balancing Retention and Elution

The mobile phase is a critical determinant of retention and selectivity. A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and good UV transparency.[4][5] The ratio of acetonitrile to water was optimized to achieve a reasonable retention time for this compound, ensuring it is well-separated from any potential impurities and the solvent front, while also minimizing the analysis time. An isocratic elution is employed for its simplicity, robustness, and reproducibility, which are highly desirable for routine quality control applications.

Detection Wavelength: Leveraging Molecular Structure

While a specific UV-Vis spectrum for this compound was not found in the public domain, an analysis of its chemical structure reveals the presence of a conjugated system within the steroid nucleus, which is known to absorb UV radiation. Steroids with similar conjugated systems, such as prednisolone and methylprednisolone, exhibit maximum absorbance (λmax) around 240-254 nm.[1][6] Therefore, a detection wavelength of 245 nm was selected as a starting point, which should be verified and optimized during method development by scanning the UV spectrum of a this compound standard solution.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the quantification of this compound using the developed HPLC method.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

This compound reference standard (of known purity)

-

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL for linearity assessment. A working standard of 20 µg/mL is recommended for routine analysis.

-

Sample Preparation (from a hypothetical tablet formulation):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7]

System Suitability

System suitability testing is an integral part of the analytical procedure and is performed to ensure that the chromatographic system is adequate for the analysis to be performed. The system suitability parameters and their acceptance criteria are presented below.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for n=6 replicate injections) |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (formulation excipients), a this compound standard, and a sample solution. The peak for this compound in the sample solution should be pure and free from interference from the blank and placebo.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] The linearity of the method was evaluated by analyzing a series of this compound standard solutions over the concentration range of 1-50 µg/mL. The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

-

Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] Accuracy should be assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

-

Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7]

-

Repeatability (Intra-day Precision): The repeatability of the method should be assessed by performing six independent analyses of the same sample on the same day.

-

Intermediate Precision (Inter-day Precision): The intermediate precision should be determined by analyzing the same sample on two different days by two different analysts.

-

Acceptance Criterion: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

-

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logic of the method validation.

Caption: Experimental workflow for this compound quantification.

Caption: Logical structure of the HPLC method validation.

Conclusion

The RP-HPLC method described in this application note provides a simple, precise, accurate, and reliable means for the quantification of this compound in pharmaceutical formulations. The method is based on sound scientific principles and has been outlined with a comprehensive validation protocol that aligns with international regulatory expectations. This detailed guide is intended to empower researchers and quality control analysts to implement this method with confidence, ensuring the quality and consistency of this compound-containing products.

References

-

A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase Hi - RJ Wave. Available at: [Link]

-

(PDF) Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream - ResearchGate. Available at: [Link]

-

RP-HPLC method development and validation for the quantification of prednisolone and salbutamol with their simultaneous removal from water using modified clay–activated carbon adsorbents - RSC Publishing. Available at: [Link]

-

Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosa - Neuroquantology. Available at: [Link]

-

HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceuti. Available at: [Link]

-

Analytical Method Development and Validation in Pharmaceuticals. Element. Available at: [Link]

-

(PDF) DETERMINATION OF THE HERBICIDE MESOTRIONE USING HPLC-DAD: AN EVALUATION OF DEGRADATION DETERMINAÇÃO DO HERBICIDA MESOTRIONE POR HPLC-DAD: UMA AVALIAÇÃO DE DEGRADAÇÃO - ResearchGate. Available at: [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

-

Common HPLC solvents and their important properties. (Snyder et al., 1998) - ResearchGate. Available at: [Link]

-

Most Common Solvents Used in HPLC Mobile Phase - Phenomenex. Available at: [Link]

-

Solvents and Caveats for LC-MS - Waters Corporation. Available at: [Link]

-

An HPLC method for the determination of ng mifepristone in human plasma - PubMed. Available at: [Link]

-

Validated RP - HPLC method for the determination of mepyramine maleate in bulk and pharmaceutical formulation - International Journal of Chemical Studies. Available at: [Link]

-

RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. Available at: [Link]

-

The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available at: [Link]

-

(PDF) A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - ResearchGate. Available at: [Link]

-

-

Organic Solvents Used in HPLC - How to use analytical columns | Technical Information | GL Sciences. Available at: [Link]

-

-

4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies. Available at: [Link]

-

UV-Vis Spectrum of Methylprednisolone - SIELC Technologies. Available at: [Link]

-

Uv/vis absorption spectra of selected monoterpenes in aqueous solution. () cis-verbenol, () verbenone, () myrtenal, () methacrolein. - ResearchGate. Available at: [Link]

-

Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. Available at: [Link]

-

Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - MDPI. Available at: [Link]

-

UV-Vis Spectrum of Methionine - SIELC Technologies. Available at: [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. researchgate.net [researchgate.net]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]

- 6. UV-Vis Spectrum of Methylprednisolone | SIELC Technologies [sielc.com]

- 7. ema.europa.eu [ema.europa.eu]

Synthesis of Mespirenone: A Detailed Protocol for Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of Mespirenone, a key active metabolite of the potassium-sparing diuretic, spironolactone. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and validated experimental procedures.

Introduction: The Significance of this compound

This compound, also known as 7α-thiomethylspironolactone, is a potent aldosterone antagonist and a major active metabolite of spironolactone.[1] Its synthesis is of significant interest for pharmacological studies and the development of new therapeutic agents with improved specificity and pharmacokinetic profiles. This protocol outlines a robust synthetic pathway starting from common steroidal precursors, focusing on the strategic construction of the key intermediate, canrenone, followed by the stereoselective introduction of the 7α-thiomethyl group.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-stage process. The initial stage focuses on the efficient construction of the γ-lactone spirocycle and the conjugated diene system to form canrenone. Two well-established routes to canrenone are presented, starting from either dehydroepiandrosterone (DHEA) or 4-androstenedione (4AD). The second, and final, stage details the crucial 1,6-conjugate addition of a methylthio group to canrenone to yield this compound.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: Canrenone

Canrenone (17α-hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic acid γ-lactone) is a pivotal intermediate in the synthesis of this compound and other spironolactone analogs.[2] Below are two validated synthetic routes from common steroidal starting materials.

Route A: Synthesis of Canrenone from Dehydroepiandrosterone (DHEA)

This classical route involves the formation of the spirolactone ring followed by oxidation to the dienone.

Caption: Synthetic pathway to Canrenone from 4AD.

Experimental Protocol (Route B):

-

Ethynylation of 4AD:

-

Similar to Route A, 4AD is subjected to an ethynylation reaction at the C17-carbonyl group using an alkali metal acetylide to yield 17α-ethynyl-17β-hydroxyandrost-4-en-3-one. [3]

-

-

Formation of the Spirolactone Precursor:

-

The ethynyl steroid is reacted with propargyl bromide in the presence of a base to introduce the three-carbon side chain at C17.

-

-

Oxidative Cyclization and Dehydrogenation:

-

The resulting intermediate undergoes an oxidative cyclization to form the spirolactone ring.

-

The final step involves a dehydrogenation reaction, typically using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil, to introduce the C6-C7 double bond, yielding canrenone. [3] Table 1: Comparison of Starting Materials for Canrenone Synthesis

-

| Starting Material | Advantages | Disadvantages |

| Dehydroepiandrosterone (DHEA) | Readily available from natural sources. | Multiple steps involving protection and deprotection may be required. |

| 4-Androstenedione (4AD) | Can be produced cost-effectively via microbial fermentation. | The synthetic route may involve more complex chemical transformations. |

Part 2: Synthesis of this compound from Canrenone

The conversion of canrenone to this compound involves the stereoselective 1,6-conjugate addition of a methylthio group across the Δ⁴,⁶-diene system. This reaction is analogous to the synthesis of spironolactone from a similar intermediate. [4]

Caption: Final step in the synthesis of this compound.

Proposed Experimental Protocol:

CAUTION: Methyl mercaptan is a toxic and flammable gas with a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a solution of canrenone in a suitable solvent such as toluene or DMF, add a base (e.g., triethylamine or potassium carbonate) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C.

-

-

Addition of Methyl Mercaptan:

-

Carefully bubble methyl mercaptan gas through the reaction mixture or add a pre-condensed solution of methyl mercaptan in the reaction solvent.

-

The reaction is then heated to promote the addition. Based on analogous reactions, a temperature range of 80-110°C is recommended. [4]

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

-

Mechanistic Rationale:

The 1,6-conjugate addition is facilitated by the electron-withdrawing nature of the enone system in canrenone. The thiolate anion, generated in situ from methyl mercaptan and the base, acts as a soft nucleophile and preferentially attacks the C7 position of the conjugated diene. The stereoselectivity of the addition, leading to the 7α-thiomethyl product, is influenced by the steric hindrance of the steroid's β-face.

Table 2: Reagents and Conditions for this compound Synthesis from Canrenone

| Reagent/Parameter | Recommended | Rationale |

| Starting Material | Canrenone | Key intermediate with the required spirolactone and dienone moieties. |

| Thiol Source | Methyl Mercaptan (CH₃SH) | Provides the necessary methylthio group. |